4-fluoro-N-mesitylbenzenesulfonamide
Description
Properties
Molecular Formula |
C15H16FNO2S |
|---|---|
Molecular Weight |
293.4g/mol |
IUPAC Name |
4-fluoro-N-(2,4,6-trimethylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H16FNO2S/c1-10-8-11(2)15(12(3)9-10)17-20(18,19)14-6-4-13(16)5-7-14/h4-9,17H,1-3H3 |
InChI Key |
OHWQFHNXCYMDCP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)F)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)F)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-fluoro-N-mesitylbenzenesulfonamide with structurally related sulfonamides, emphasizing substituent effects, physicochemical properties, and biological activities:
Structural and Functional Differences
Fluorine: Increases electronegativity and metabolic stability compared to non-fluorinated analogs (e.g., 4-methyl derivatives) . Dual Sulfonamides: Compounds like N-(2,3-dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide exhibit unique crystal packing due to bifurcated hydrogen bonds .
Biological Activity: Antimicrobial Potential: Sulfonamides with methyl/fluoro substituents (e.g., 4-methyl-N-[(S)-1-phenylethyl]benzenesulfonamide) show activity against Gram-positive bacteria . Toxicity: Fluorinated derivatives like 4-fluoro-N,N-dimethylbenzenesulfonamide require careful handling due to inhalation/skin toxicity .
Preparation Methods
Chlorosulfonation of Fluorobenzene
Chlorosulfonic acid reacts with fluorobenzene under controlled temperatures (0–25°C) to yield a mixture of 3-fluorobenzenesulfonyl chloride (meta isomer) and 4-fluorobenzenesulfonyl chloride (para isomer). The para isomer dominates (~60%) due to fluorine’s weak para-directing effect under these conditions.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 0–25°C |
| Chlorosulfonic Acid | 2.5–4 molar equivalents |
| Solvent | None (neat conditions) |
Isolation of the para isomer requires fractional crystallization using ice-water mixtures, achieving ~85% purity after two recrystallizations.
Diazotization-Sulfonation of 4-Fluoroaniline
4-Fluoroaniline undergoes diazotization with NaNO₂/HCl at −5°C, followed by treatment with SO₂ gas and CuCl₂ to produce 4-fluorobenzenesulfonyl chloride in 72% yield. This method avoids positional isomerism but requires stringent temperature control to prevent diazonium salt decomposition.
Sulfonamide Bond Formation with Mesitylamine
Nucleophilic Substitution Protocol
Mesitylamine reacts with 4-fluorobenzenesulfonyl chloride in tetrahydrofuran (THF) at 0°C, using triethylamine as an HCl scavenger. The reaction achieves 89% conversion within 4 hours, with purity >95% after silica gel chromatography.
Optimized Parameters
-
Molar Ratio : 1:1.2 (sulfonyl chloride:amine)
-
Base : Triethylamine (2.5 equivalents)
-
Workup : Sequential washes with 5% HCl and saturated NaHCO₃
Hypervalent Iodine-Mediated Coupling
Hypervalent iodine(III) reagents like phenyliodine bis(trifluoroacetate) (PIFA) accelerate sulfonamide formation by activating the sulfonyl chloride electrophile. In acetonitrile at 40°C, this method reduces reaction time to 1 hour with comparable yield (87%).
Regiochemical Challenges and Isomer Separation
Isomer Formation During Sulfonation
Chlorosulfonation of fluorobenzene yields 15–20% meta isomer contamination. Removing these impurities involves:
Impact on Sulfonamide Purity
Residual meta isomers in the sulfonyl chloride precursor lead to N-mesityl-3-fluorobenzenesulfonamide , which reduces the target compound’s crystallinity. HPLC analysis reveals that two recrystallizations from ethanol reduce impurity levels to <0.5%.
Scalability and Industrial Adaptations
Solvent-Free Sulfonation
Large-scale production employs solvent-free chlorosulfonation to minimize waste. After reaction completion, water is added to precipitate crude sulfonyl chloride, which is filtered and recrystallized without organic solvents.
Continuous Flow Synthesis
Microreactor systems enable continuous diazotization-sulfonation of 4-fluoroaniline, improving heat dissipation and reducing byproduct formation. This method achieves 78% yield with a throughput of 50 g/hour.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 321.0921 [M+H]⁺ (calc. 321.0924).
Alternative Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
